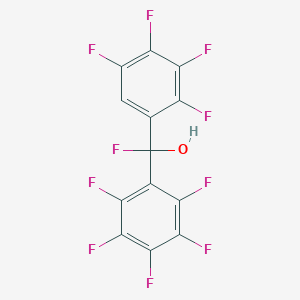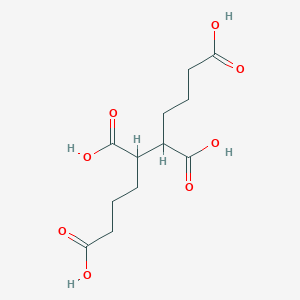
JOE phosphoramidite, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JOE phosphoramidite, 6-isomer, is a specialized reagent used in the synthesis of oligonucleotides. It is a fluorescein derivative containing two chlorine atoms and two methoxy groups. The compound is known for its bright green fluorescence, with absorption and emission maxima at 503 nm and 525 nm, respectively. This makes it a valuable tool in molecular biology and genomics for labeling and detecting oligonucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JOE phosphoramidite, 6-isomer, involves the attachment of the JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) to oligonucleotides. The coupling process typically takes about 6 minutes. Deprotection is carried out under standard conditions using ammonium hydroxide, with the time depending on the oligonucleotide composition and nucleobase protecting groups. For instance, deprotection for 17 hours at 55°C removes all protecting groups from standard nucleobases. To avoid the formation of non-fluorescent side products, a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) can be used.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
JOE phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The compound is introduced into oligonucleotides using phosphoramidite chemistry, which involves the formation of phosphite triester intermediates that are subsequently oxidized to stable phosphate triesters.
Common Reagents and Conditions
Common reagents used in the synthesis include ammonium hydroxide and aqueous methylamine for deprotection, and acetonitrile as a solvent. The reaction conditions are carefully controlled to prevent the formation of side products and ensure high coupling efficiency.
Major Products
The major products formed from these reactions are JOE-labeled oligonucleotides, which are used in various fluorescence-based assays and molecular biology applications.
Aplicaciones Científicas De Investigación
JOE phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Molecular Biology and Genomics: It is used for labeling oligonucleotides in quantitative PCR (qPCR), fragment analysis, and capillary electrophoresis systems.
Fluorescence-Based Assays: The compound is employed in the development of molecular beacons, probes, and other fluorescence-based assays and sensors.
Diagnostic Research: JOE-labeled oligonucleotides are used in diagnostic assays for detecting and quantifying specific DNA or RNA sequences.
Mecanismo De Acción
The mechanism of action of JOE phosphoramidite, 6-isomer, involves the site-specific attachment of the JOE dye to oligonucleotides. The dye’s fluorescence is efficiently quenched until a specific event triggers its release, resulting in a detectable signal . This property enables the creation of highly sensitive fluorescence-based assays and probes.
Comparación Con Compuestos Similares
Similar Compounds
FAM (6-carboxyfluorescein): Another fluorescein derivative used for oligonucleotide labeling.
TET (tetrachlorofluorescein): A fluorescein derivative with different spectral properties.
HEX (hexachlorofluorescein): Similar to JOE but with different absorption and emission maxima.
Uniqueness
JOE phosphoramidite, 6-isomer, is unique due to its spectral characteristics, which place it between FAM and TAMRA/ROX dyes. This makes it particularly useful for multiplex detection in DNA sequencing and other applications where multiple fluorescent labels are required.
Propiedades
Fórmula molecular |
C48H60Cl2N3O12P |
|---|---|
Peso molecular |
972.9 g/mol |
Nombre IUPAC |
[4',5'-dichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-30-31(24-29)48(65-43(30)55)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
Clave InChI |
CKBMUCQWGUZAKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


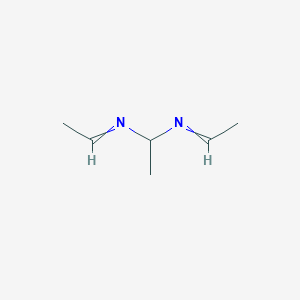
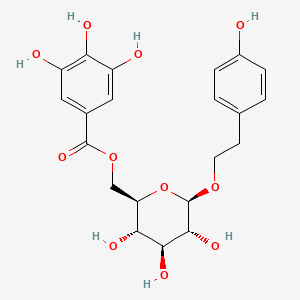
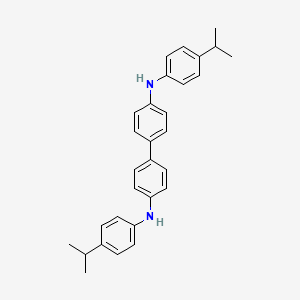
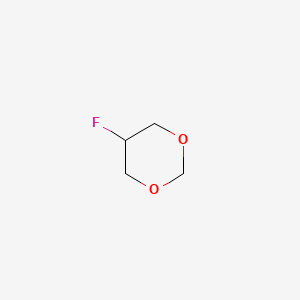
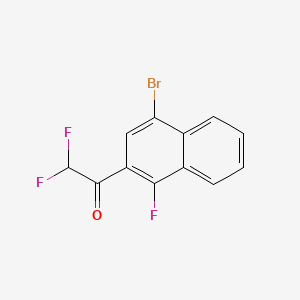
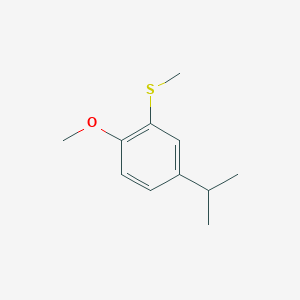

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
